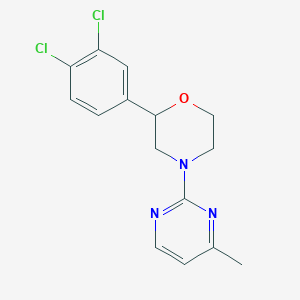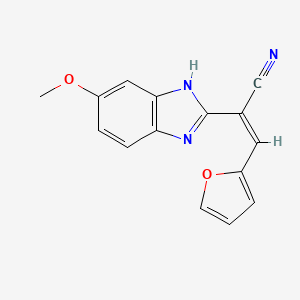
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HBNP, is a chemical compound that has gained significant attention in the field of scientific research. HBNP has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by modulating various signaling pathways in the body. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activities, which can help to protect against oxidative stress and inflammation. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess anticancer activity, making it a promising candidate for the development of new cancer drugs. Additionally, 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess neuroprotective effects, which can help to protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of pharmacological properties. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective activities, making it a versatile compound for various applications. However, one of the limitations of using 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on the structure of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess various pharmacological properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Further research is needed to fully understand how 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects. Additionally, the development of new synthesis methods for 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could help to improve its solubility and bioavailability, making it a more effective compound for in vivo studies.
Conclusion:
In conclusion, 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound for the development of new drugs due to its various pharmacological properties. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective activities make it a versatile compound for various applications. Further research is needed to fully understand the mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and to develop new drugs based on its structure.
合成法
The synthesis of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 4-hydroxybenzaldehyde and 3-nitrobenzaldehyde in the presence of urea. The reaction is carried out in ethanol at a temperature of 70-80°C for several hours. The resulting product is then purified using recrystallization.
科学的研究の応用
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c21-13-6-4-10(5-7-13)8-14-15(22)18-17(24)19(16(14)23)11-2-1-3-12(9-11)20(25)26/h1-9,21H,(H,18,22,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKHFVHRKDHADD-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)


![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)
